![molecular formula C17H14BrFN2O2 B4195054 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4195054.png)
3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapies.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors that are involved in disease processes. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide are still being studied, but early research suggests that it may have a wide range of effects on various biological systems. For example, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide in laboratory experiments is its high potency and specificity. This makes it a valuable tool for studying specific disease targets and pathways. However, one of the limitations of using this compound is its relatively high cost and the specialized equipment and expertise required for its synthesis and handling.
Future Directions
There are many potential future directions for research on 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, which may help to identify new disease targets and pathways.
2. Development of new synthetic methods for producing this compound, which may help to reduce its cost and increase its availability for research purposes.
3. Exploration of the potential therapeutic applications of this compound in various disease areas, such as cancer, inflammation, and neurodegenerative disorders.
4. Studies on the safety and toxicity of this compound, which will be important for its eventual use in clinical settings.
5. Investigation of the potential use of this compound as a tool for studying disease mechanisms and pathways, which may help to identify new drug targets and therapies.
Scientific Research Applications
The unique chemical structure of 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide has made it a promising candidate for a wide range of scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent activity against a variety of disease targets such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c18-13-3-1-2-12(8-13)15-9-16(23-21-15)17(22)20-10-11-4-6-14(19)7-5-11/h1-8,16H,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSANXEJYCNNOKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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